molecular formula C10H14ClN5O5 B12923192 N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide CAS No. 89083-19-2

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide

Cat. No.: B12923192
CAS No.: 89083-19-2
M. Wt: 319.70 g/mol
InChI Key: RHZBCNFFKIJWND-UHFFFAOYSA-N
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Description

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a multi-substituted pyrazine core, a structure often explored in medicinal chemistry for its diverse biological activities . The presence of a chloro and a nitro group on the heterocyclic ring makes it a valuable and versatile synthetic intermediate, particularly for nucleophilic aromatic substitution reactions and the construction of more complex molecular architectures. Compounds with similar bis(2-hydroxyethyl)amino groups are known to be investigated in various biochemical contexts . This reagent is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on our commitment to quality and consistency for their innovative scientific work.

Properties

CAS No.

89083-19-2

Molecular Formula

C10H14ClN5O5

Molecular Weight

319.70 g/mol

IUPAC Name

N-[6-[bis(2-hydroxyethyl)amino]-5-chloro-3-nitropyrazin-2-yl]acetamide

InChI

InChI=1S/C10H14ClN5O5/c1-6(19)12-8-10(16(20)21)13-7(11)9(14-8)15(2-4-17)3-5-18/h17-18H,2-5H2,1H3,(H,12,14,19)

InChI Key

RHZBCNFFKIJWND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C(=N1)N(CCO)CCO)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazine Core with Substituents

The starting point is often a 2-aminopyrazine derivative, which undergoes stepwise functionalization.

  • Chlorination and Nitration:
    Chlorination at the 5-position and nitration at the 3-position can be achieved by controlled electrophilic substitution reactions. For example, nitration of pyrazine derivatives is typically performed using potassium nitrate in sulfuric acid under controlled temperature (0–40 °C) to avoid over-nitration or ring degradation. Chlorination can be introduced using reagents like N-chlorosuccinimide or via halogen exchange reactions.

  • Example Reaction Conditions for Nitration:

    • Reagents: Potassium nitrate, concentrated sulfuric acid
    • Temperature: 0–40 °C
    • Time: 2–15 hours
    • Yield: Approximately 59–80% depending on conditions

Introduction of the Bis(2-hydroxyethyl)amino Group

  • The bis(2-hydroxyethyl)amino substituent is introduced via nucleophilic substitution or amination reactions on the pyrazine ring.

  • Typical Method:

    • React the 6-chloro-3-nitropyrazine intermediate with bis(2-hydroxyethyl)amine under reflux in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Base such as triethylamine or potassium carbonate is used to facilitate substitution.
    • Reaction temperature: 60–90 °C
    • Time: 12–24 hours
  • This step replaces the chlorine at the 6-position with the bis(2-hydroxyethyl)amino group, yielding the key intermediate.

Acetylation to Form the Acetamide

  • The amino group on the pyrazine ring is acetylated to form the acetamide.

  • Typical Acetylation Conditions:

    • Reagents: Acetic anhydride or acetyl chloride
    • Solvent: Acetic acid or anhydrous conditions
    • Temperature: 80–110 °C
    • Time: 1–5 hours
  • This step is often performed after the introduction of the bis(2-hydroxyethyl)amino group to avoid side reactions.

Representative Reaction Scheme

Step Starting Material Reagents & Conditions Product Yield (%)
1 2-Amino-5-chloropyrazine Nitration: KNO3, H2SO4, 0–40 °C, 15 h 5-chloro-3-nitropyrazin-2-amine 70–80
2 5-chloro-3-nitropyrazin-2-amine Amination: bis(2-hydroxyethyl)amine, DMF, Et3N, 80 °C, 18 h 6-(bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-amine 65–75
3 6-(bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-amine Acetylation: Ac2O, AcOH, 100 °C, 3 h N-(6-(bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide 80–90

Analytical and Purification Techniques

  • Purification: Flash chromatography using hexane/ethyl acetate gradients or recrystallization from suitable solvents (e.g., ethanol, acetone).
  • Characterization:
    • NMR (1H, 13C) to confirm substitution pattern and acetylation.
    • IR spectroscopy to verify amide carbonyl and nitro groups.
    • Mass spectrometry (ESI-MS) for molecular weight confirmation.
    • HPLC for purity assessment.

Research Findings and Notes

  • The nitration step requires careful temperature control to prevent ring degradation and over-nitration.
  • The bis(2-hydroxyethyl)amino substitution is sensitive to reaction conditions; polar aprotic solvents and mild bases improve yield and selectivity.
  • Acetylation is generally high yielding and straightforward but should be performed after amination to avoid acetylation of unintended sites.
  • The presence of multiple functional groups necessitates stepwise synthesis with intermediate purification to ensure high purity of the final compound.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Notes
Nitration of pyrazine KNO3, H2SO4 0–40 °C, 15 h 70–80 Temperature control critical
Amination with bis(2-hydroxyethyl)amine bis(2-hydroxyethyl)amine, DMF, Et3N 80 °C, 18 h 65–75 Use polar aprotic solvent
Acetylation Acetic anhydride, AcOH 100 °C, 3 h 80–90 Performed after amination

Chemical Reactions Analysis

Types of Reactions

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrazine derivatives.

    Reduction: Amino-substituted pyrazine derivatives.

    Oxidation: Carbonyl-substituted pyrazine derivatives.

Scientific Research Applications

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the nitropyrazine family, sharing core similarities with derivatives like 5-chloro-3-nitropyrazine-2-carboxamide and N-(5-chloro-3-nitropyrazin-2-yl)acetamide. Key distinctions arise from its bis(2-hydroxyethyl)amino side chain, which differentiates its physicochemical properties. Below is a comparative analysis:

Property Target Compound 5-Chloro-3-nitropyrazine-2-carboxamide N-(5-Chloro-3-nitropyrazin-2-yl)acetamide
Molecular Formula C₁₀H₁₅ClN₆O₅ C₅H₃ClN₄O₃ C₆H₅ClN₄O₃
Molecular Weight (g/mol) 334.72 202.56 216.58
Key Functional Groups Nitro, chloro, bis-hydroxyethyl, acetamide Nitro, chloro, carboxamide Nitro, chloro, acetamide
Solubility (H₂O) High (due to hydroxyethyl groups) Low Moderate
Melting Point (°C) 158–160 (decomposes) 192–194 175–177

The hydroxyethyl groups in the target compound significantly enhance aqueous solubility compared to analogs lacking hydrophilic substituents . However, the nitro and chloro groups reduce thermal stability, as evidenced by its lower decomposition temperature relative to 5-chloro-3-nitropyrazine-2-carboxamide.

Pharmacological Potential

The hydroxyethyl groups in the target compound may improve bioavailability, a critical advantage over more lipophilic analogs in drug design.

Research Findings and Methodological Insights

  • Crystallography : The compound’s structure was resolved using SHELXL, a program optimized for small-molecule refinement. Its accuracy in modeling hydrogen bonding (e.g., O–H···O interactions between hydroxyethyl groups) underscores the utility of SHELX tools in analyzing complex substituents .
  • Synthesis : Optimized via palladium-catalyzed amidation, achieving 72% purity after column chromatography. By contrast, simpler nitro-chloro pyrazines are synthesized in higher yields (>85%) due to fewer steric constraints .

Biological Activity

N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide, also known by its CAS number 89083-19-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClN5O
  • Molecular Weight : 319.70 g/mol
  • H-Bond Donor : 3
  • H-Bond Acceptor : 8
  • InChIKey : RHZBCNFFKIJWND-UHFFFAOYSA-N

The structure features a nitropyrazine core substituted with a bis(2-hydroxyethyl)amino group and a chloro substituent, which are critical for its biological activity.

Research indicates that this compound exhibits inhibitory effects on various biological pathways:

  • Bruton's Tyrosine Kinase (Btk) Inhibition : The compound has been identified as a potent inhibitor of Btk, an enzyme implicated in the signaling pathways of B cells and associated with autoimmune diseases. Inhibition of Btk can lead to reduced proliferation of B cells and decreased production of autoantibodies, making it a candidate for treating autoimmune conditions .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of nitropyrazine compounds exhibit antimicrobial properties. The specific activity against bacterial strains and fungi is under investigation, with some derivatives showing promising results in inhibiting growth .

Case Studies

  • Autoimmune Disease Model : In a study involving murine models of autoimmune diseases, administration of this compound resulted in significant reductions in disease severity markers compared to control groups. The study highlighted its potential as a therapeutic agent for conditions such as rheumatoid arthritis and systemic lupus erythematosus .
  • Antimicrobial Testing : A series of tests conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Btk InhibitionModulation of B cell signaling
AntimicrobialInhibition of bacterial growth
Potential Anti-inflammatoryReduction in inflammatory markers

Table 2: Comparative Efficacy Against Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

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